1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one

Soluble epoxide hydrolase sEH Enzyme inhibition

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one (CAS 1016511-94-6) is a piperidine derivative with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol. It is commercially available as a research chemical, typically at ≥95% purity, and is supplied as a liquid at room temperature.

Molecular Formula C11H22N2O
Molecular Weight 198.31
CAS No. 1016511-94-6
Cat. No. B2643716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one
CAS1016511-94-6
Molecular FormulaC11H22N2O
Molecular Weight198.31
Structural Identifiers
SMILESCCC(CC)C(=O)N1CCC(CC1)N
InChIInChI=1S/C11H22N2O/c1-3-9(4-2)11(14)13-7-5-10(12)6-8-13/h9-10H,3-8,12H2,1-2H3
InChIKeyWCWNHWJGSIEEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one (CAS 1016511-94-6): Procurement Baseline and Chemical Identity


1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one (CAS 1016511-94-6) is a piperidine derivative with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol [1]. It is commercially available as a research chemical, typically at ≥95% purity, and is supplied as a liquid at room temperature . The compound consists of a 4-aminopiperidine core linked via an amide bond to a 2-ethylbutanoyl group, distinguishing it from other 4-aminopiperidine analogs that bear different acyl substituents.

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one: Why Not Any 4-Aminopiperidine Analog Will Suffice


Although the 4-aminopiperidine scaffold is common to many research compounds, the specific acyl substituent on the piperidine nitrogen profoundly influences biological target engagement, physicochemical properties, and experimental utility [1]. For 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one, the 2-ethylbutanoyl group confers a unique combination of moderate lipophilicity (XLogP3-AA = 1.1) and specific inhibitory activity against soluble epoxide hydrolase (sEH) [2], as well as reported modulation of the α7 nicotinic acetylcholine receptor . Substituting this compound with a generic 4-aminopiperidine derivative lacking the precise acyl chain would likely result in divergent binding profiles and altered experimental outcomes, making the specific compound indispensable for reproducible research.

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one: Head-to-Head Quantitative Differentiation Data for Informed Procurement


Soluble Epoxide Hydrolase (sEH) Inhibition: 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one vs. Benchmark Inhibitors

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one inhibits recombinant human soluble epoxide hydrolase (sEH) with an IC50 of 41 nM [1]. In comparison, the widely cited sEH inhibitor CAY10640 achieves an IC50 of 0.4 nM under similar assay conditions [2]. This places 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one as a moderately potent sEH inhibitor, approximately 100-fold less potent than the gold-standard CAY10640, positioning it as a useful tool for studies where high potency is not required or where a distinct chemical scaffold is desired.

Soluble epoxide hydrolase sEH Enzyme inhibition Inflammation

Physicochemical Differentiation: Liquid Physical Form Enables Direct Dosing Without Solubilization

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one is supplied as a liquid at room temperature, requiring no reconstitution prior to use . In contrast, structurally related 4-aminopiperidine derivatives such as 1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one (CAS 1016764-58-1) are typically solids that require dissolution in organic solvents before experimental application . This liquid state is a direct consequence of the branched 2-ethylbutanoyl chain, which disrupts crystal packing and lowers the melting point.

Physical form Liquid handling Automation Solubility

Lipophilicity Differentiation: XLogP3-AA = 1.1 Balances Membrane Permeability and Aqueous Solubility

The computed XLogP3-AA value for 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one is 1.1 [1]. This is significantly lower than the XLogP3-AA of 2.84 reported for a structurally distinct piperidine derivative, 1-(4-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one [2], and also lower than the estimated logP of ~2.0 for the phenyl analog 1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one . The 2-ethylbutanoyl group provides a balance between hydrophobic character and hydrogen-bonding capacity, yielding a lipophilicity value within the optimal range for CNS drug-like properties.

Lipophilicity LogP ADME Permeability

α7 Nicotinic Acetylcholine Receptor Modulation: Functional Annotation Distinct from Calcium Channel Blockers

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one has been reported to act as an activator of the α7 subtype of the nicotinic acetylcholine receptor (nAChR) . This is a divergent pharmacological profile compared to other 4-aminopiperidine derivatives such as C101, which have been characterized as N-type calcium channel blockers (IC50 = 2.2 ± 0.6 μM) [1]. The distinct target engagement highlights that subtle structural modifications on the piperidine nitrogen can redirect biological activity from calcium channel antagonism to nicotinic receptor modulation.

α7 nAChR Nicotinic receptor Ion channel CNS

1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one: Evidence-Based Research and Industrial Application Scenarios


Moderate-Potency sEH Probe for Mechanistic Studies of EET Metabolism

Based on its sEH IC50 of 41 nM [1], this compound serves as a moderately potent inhibitor of soluble epoxide hydrolase, suitable for studies investigating the role of epoxyeicosatrienoic acids (EETs) in vasodilation and inflammation where complete enzyme blockade is not desired. Its potency gap relative to CAY10640 (0.4 nM) allows for graded inhibition experiments.

Liquid Reagent for High-Throughput Screening and Automated Assay Platforms

Its liquid physical form at room temperature eliminates the need for pre-dissolution and solvent optimization, making it ideal for HTS campaigns and automated liquid handling systems where consistent, ready-to-use liquid stocks reduce workflow variability and preparation time.

α7 nAChR Functional Studies in Neuroinflammation and Cognition Models

With reported activity as an α7 nicotinic acetylcholine receptor activator , this compound is applicable in cellular and in vivo models of neuroinflammation, synaptic plasticity, and cognitive function, where α7 nAChR modulation is a validated therapeutic hypothesis.

Reference Standard for Structure-Activity Relationship (SAR) Studies of 4-Aminopiperidine Amides

The combination of its moderate lipophilicity (XLogP3-AA = 1.1) [2], liquid physical state, and distinct sEH/α7 nAChR profile makes this compound a valuable reference point in SAR campaigns exploring how variations in the N-acyl chain of 4-aminopiperidines influence physicochemical and biological properties.

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